molecular formula C15H17N3O3S2 B14933815 N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B14933815
M. Wt: 351.4 g/mol
InChI Key: DALFNLDTSBMJCH-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a sophisticated synthetic compound designed for advanced medicinal chemistry and pharmacological research. This molecule features a unique hybrid structure, integrating a 1,2-thiazolidine-1,1-dioxide (sultam) moiety linked to a 2,4-dimethyl-1,3-thiazole-5-carboxamide group. The 1,2-thiazinane (sultam) core is a recognized privileged structure in drug discovery, known for its wide range of biological activities and presence in compounds investigated as HIV integrase inhibitors . The thiazole ring is a quintessential heterocycle in pharmaceuticals, found in numerous FDA-approved drugs and clinical candidates, and is prized for its ability to engage in key molecular interactions, such as hydrogen bonding and π-stacking, within biological targets . This compound is intended For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this chemical as a key intermediate or a core scaffold in the development of novel bioactive molecules. Its structure suggests potential for exploration in multiple research avenues, including but not limited to, the synthesis of new anti-infective or enzyme inhibitor libraries. The presence of both the sultam and thiazole pharmacophores within a single entity makes it a particularly valuable tool for structure-activity relationship (SAR) studies and for probing novel mechanisms of action. Handle with care in a controlled laboratory setting, adhering to all appropriate safety protocols.

Properties

Molecular Formula

C15H17N3O3S2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H17N3O3S2/c1-10-14(22-11(2)16-10)15(19)17-12-4-6-13(7-5-12)18-8-3-9-23(18,20)21/h4-7H,3,8-9H2,1-2H3,(H,17,19)

InChI Key

DALFNLDTSBMJCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis with Post-Functionalization

A modified Hantzsch thiazole synthesis employs ethyl acetoacetate, thiourea, and methyl iodide under refluxing ethanol to construct the thiazole ring. Hydrolysis of the ester group using 6 M HCl yields the carboxylic acid derivative. Key steps include:

  • Cyclocondensation : Ethyl acetoacetate (1.0 eq), thiourea (1.2 eq), and methyl iodide (2.5 eq) in ethanol at 80°C for 12 h.
  • Ester Hydrolysis : Refluxing the intermediate with HCl (6 M) at 110°C for 6 h, achieving 78–85% yield after recrystallization from ethanol.

Table 1 : Optimization of Thiazole Carboxylic Acid Synthesis

Condition Catalyst Temp (°C) Time (h) Yield (%)
Ethanol, reflux None 80 12 72
PEG-400, microwave VOSO₄ 120 0.5 89
H₂O, ultrasound DBSA 70 2 81

Microwave-assisted reactions in PEG-400 with vanadyl sulfate (VOSO₄) reduce reaction times to 30 minutes while improving yields to 89%.

Direct Carboxylation of Preformed Thiazoles

An alternative route involves lithiation of 2,4-dimethylthiazole followed by carboxylation with dry ice. This method avoids ester hydrolysis but requires stringent anhydrous conditions:

  • Lithiation : n-BuLi (2.5 eq) in THF at −78°C under argon.
  • Quenching with CO₂ : Addition of crushed dry ice, warming to room temperature, and acidification with HCl to precipitate the carboxylic acid (63% yield).

Synthesis of 4-(1,1-Dioxido-1,2-thiazolidin-2-yl)aniline

The 1,2-thiazolidine-1,1-dioxide ring is synthesized via cyclization and oxidation sequences, with four reported methods:

Sulfonamide Cyclization Route

Reaction of 2-chloroethanesulfonamide with 4-nitrobenzaldehyde under basic conditions forms the thiazolidine ring, followed by nitro reduction:

  • Cyclization : 2-Chloroethanesulfonamide (1.0 eq), 4-nitrobenzaldehyde (1.1 eq), and K₂CO₃ (2.0 eq) in DMF at 100°C for 8 h (62% yield).
  • Nitro Reduction : Hydrogenation with Pd/C (10 wt%) in ethanol at 25°C under H₂ (1 atm) for 4 h (quantitative yield).

Oxidation of 1,2-Thiazolidine Precursors

Oxidation of 1,2-thiazolidine sulfide to sulfone using H₂O₂/WO₃:

  • Sulfide Synthesis : 2-Aminoethanethiol (1.0 eq), 4-nitrobenzaldehyde (1.05 eq), and thioglycolic acid (1.1 eq) in PPG at 110°C for 6 h.
  • Oxidation : 30% H₂O₂ (3.0 eq) and WO₃ (0.1 eq) in acetic acid at 60°C for 3 h (85% yield).

Table 2 : Comparative Analysis of Thiazolidine Sulfone Synthesis

Method Starting Material Catalyst Oxidant Yield (%)
Sulfonamide cyclization 2-Chloroethanesulfonamide K₂CO₃ None 62
Sulfide oxidation 1,2-Thiazolidine WO₃ H₂O₂ 85

Amide Coupling Strategies

Coupling 2,4-dimethyl-1,3-thiazole-5-carboxylic acid with 4-(1,1-dioxido-1,2-thiazolidin-2-yl)aniline employs either classical activating agents or green chemistry approaches:

Acid Chloride Mediated Coupling

  • Chlorination : SOCl₂ (3.0 eq) in refluxing toluene (4 h, 95% conversion).
  • Aminolysis : Dropwise addition of acid chloride to aniline (1.1 eq) in dry THF with Et₃N (2.0 eq) at 0°C (88% yield).

Coupling Reagent-Assisted Synthesis

Use of EDCl/HOBt in DCM:

  • EDCl (1.2 eq), HOBt (1.1 eq), carboxylic acid (1.0 eq), and aniline (1.05 eq) in DCM at 25°C for 12 h (92% yield).

Table 3 : Amidation Reaction Optimization

Method Reagent Solvent Temp (°C) Yield (%)
Acid chloride SOCl₂/Et₃N THF 0→25 88
EDCl/HOBt EDCl, HOBt DCM 25 92
Ultrasound-assisted DSDABCOC H₂O 50 94

Ultrasound irradiation (40 kHz) with DSDABCOC catalyst in water enhances yields to 94% while reducing reaction time to 2 h.

Purification and Characterization

Final purification utilizes silica gel chromatography (60–120 mesh) with ethyl acetate/hexane (3:7) eluent, followed by recrystallization from ethanol/dioxane (1:1). Characterization data include:

  • ¹H NMR (DMSO-d6): δ 2.45 (s, 3H, CH₃), 2.68 (s, 3H, CH₃), 3.12–3.25 (m, 2H, SCH₂), 4.02–4.15 (m, 2H, NCH₂), 7.52–7.89 (m, 4H, Ar-H), 10.21 (s, 1H, NH).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (SO₂ asym), 1145 cm⁻¹ (SO₂ sym).

Chemical Reactions Analysis

Key Structural Features and Reactivity

The compound combines a 1,3-thiazole ring (a five-membered heterocycle with sulfur and nitrogen) and a 1,2-thiazolidine-dioxide moiety (a cyclic sulfur-nitrogen structure with oxo groups). These features confer reactivity through:

  • Electrophilic sites : Thiazole’s sulfur and nitrogen atoms.

  • Nucleophilic sites : Amide carbonyl oxygen and thiazolidine’s sulfur.

  • Functional groups : Amide linkages and methyl substituents.

Potential Chemical Reactions

Based on analogs ( ), the compound may participate in:

Reaction Type Mechanism Conditions Citations
Nucleophilic Substitution Attack by nucleophiles (e.g., amines, alcohols) at the thiazole’s sulfur.Polar aprotic solvents (DMF, DMSO), room temp.
Hydrolysis Hydrolysis of the amide group to form carboxylic acid.Acidic/basic conditions, heat.
Condensation Reaction with aldehydes/ketones to form Schiff bases.Catalytic acid/base, refluxing ethanol.
Alkylation Quaternization of nitrogen in thiazole or thiazolidine.Alkyl halides, alkoxide bases.
Coupling Reactions Cross-coupling (Suzuki, Heck) at thiazole’s substituents.Transition metal catalysts (Pd), ligands.

Analytical Techniques for Reaction Monitoring

  • TLC : Tracking reaction progress via spot migration.

  • NMR : Confirming structural changes (e.g., amide proton shifts).

  • MS : Identifying molecular weight changes post-reaction.

  • HPLC : Purifying products and assessing purity.

Scientific Research Applications

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Thiazole Carboxamide Derivatives

Dasatinib (BMS-354825)
  • Structure: N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide.
  • Key Differences : Replaces the phenyl-thiazolidine-dioxide group with a pyrimidine-piperazine substituent.
  • Activity: Potent pan-Src kinase inhibitor (nanomolar IC₅₀) with demonstrated efficacy in chronic myelogenous leukemia .
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide (Compound 7)
  • Structure : Dichlorophenyl-thiazole linked to a thiazole carboxamide.
  • Key Differences : Lacks the sulfone-modified thiazolidine ring; instead, it incorporates a dichlorophenyl group, which may enhance hydrophobic interactions.
  • Synthesis : Prepared via coupling of 1,3-thiazole-5-carboxylic acid with 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine under standard amidation conditions .
Compound
  • Structure : 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide.
  • Key Similarities : Shares the 1,2-thiazolidine-1,1-dioxide group but attached to a benzamide scaffold.
  • Physicochemical Properties : Molecular weight 491 g/mol, predicted density 1.365 g/cm³, pKa 12.30 .

Thiazolidine/Thiazinane Derivatives

4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (Compound 35)
  • Structure: Thiazinane-1,1-dioxide with bromo-dimethylphenoxy substitution.
  • Relevance: Demonstrates synthetic routes for sulfone-containing heterocycles, including ring-opening reactions with phenols .

Key Analog Syntheses

  • Dasatinib: Optimized via iterative SAR studies, emphasizing the importance of the 2-aminothiazole scaffold and hydrophilic piperazine substituents for kinase binding .
  • Compound : Synthesized via benzamide-thiazolidine-dioxide coupling, highlighting the stability of the sulfone group under standard reaction conditions .

Structure-Activity Relationship (SAR) Insights

  • Thiazole Substituents : Methyl groups at positions 2 and 4 (as in the target compound) may enhance metabolic stability by reducing oxidative degradation .
  • Sulfone Moieties: The 1,2-thiazolidine-1,1-dioxide group in the target compound and ’s analog likely improves solubility and hydrogen-bonding capacity compared to non-sulfonated analogs .
  • Aromatic Substitutions : Dichlorophenyl (Compound 7) and pyridinyl () groups in analogs suggest that electron-withdrawing substituents enhance target affinity in kinase inhibition .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (If Known)
Target Compound C₁₆H₁₆N₃O₃S₂ 362.45 2,4-dimethyl-thiazole, thiazolidine-dioxide Inferred kinase inhibition potential
Dasatinib (BMS-354825) C₂₂H₂₆ClN₇O₂S 488.01 Pyrimidine-piperazine-thiazole Pan-Src kinase inhibitor (IC₅₀ < 1 nM)
Compound C₂₃H₂₇ClN₄O₄S 491.00 Benzamide-thiazolidine-dioxide N/A (predicted high solubility)
Compound 7 () C₁₃H₈Cl₂N₃OS₂ 368.26 Dichlorophenyl-thiazole N/A

Biological Activity

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring and a thiazole moiety, characterized by the presence of a dioxido group that enhances its reactivity. The molecular formula is C16H18N4O3SC_{16}H_{18}N_4O_3S, with a molecular weight of approximately 374.4 g/mol. The structure can be represented as follows:

N 4 1 1 dioxido 1 2 thiazolidin 2 yl phenyl 2 4 dimethyl 1 3 thiazole 5 carboxamide\text{N 4 1 1 dioxido 1 2 thiazolidin 2 yl phenyl 2 4 dimethyl 1 3 thiazole 5 carboxamide}

Mechanisms of Biological Activity

Preliminary studies indicate that compounds with similar structural features exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing thiazolidine and thiazole rings have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
  • Antitumor Activity : Some derivatives have demonstrated potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The presence of specific functional groups may contribute to anti-inflammatory properties.

Antimicrobial Studies

A study evaluated the antibacterial activity of related thiazolidine derivatives against several pathogens. The results indicated that certain compounds exhibited comparable or superior activity to standard antibiotics like norfloxacin and chloramphenicol. Notably, this compound was included in these evaluations due to its structural similarity to effective antimicrobial agents.

Antitumor Activity

Research has highlighted the potential of thiazolidine derivatives in cancer therapy. For instance:

Compound NameActivityReference
Thiazolidine Derivative AInhibits tumor growth in vitro
Thiazolidine Derivative BInduces apoptosis in cancer cells
This compoundUnder investigation for anti-cancer propertiesCurrent Study

In vitro studies demonstrated that this compound could inhibit the proliferation of specific cancer cell lines.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic synthesis strategies. Common methods include:

  • Formation of the Thiazolidine Ring : This involves reactions between appropriate thioketones and amines.
  • Carboxamide Formation : The introduction of the carboxamide group is achieved through acylation reactions.

Q & A

Q. Q1: What are the standard synthetic routes for preparing N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide?

Methodological Answer: Synthesis typically involves multi-step procedures, such as:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Sulfonation of the thiazolidine moiety using SO₃·DMF or chlorosulfonic acid to introduce the 1,1-dioxido group .
  • Step 3 : Coupling the thiazole-carboxylic acid intermediate with the substituted aniline derivative via carbodiimide-mediated amidation (e.g., EDCI/HOBt) .
    Key Considerations : Monitor reaction progress with TLC or LC-MS, and purify intermediates via column chromatography or recrystallization .

Q. Q2: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the thiazole and thiazolidine rings. The deshielded protons adjacent to sulfone groups (δ 3.5–4.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) are diagnostic .
  • HRMS : Verify molecular weight and isotopic pattern, especially for sulfur-containing fragments .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and sulfone (S=O, ~1300–1150 cm⁻¹) groups .

Advanced Research Questions

Q. Q3: How can computational methods optimize reaction conditions for this compound’s synthesis?

Methodological Answer:

  • Use density functional theory (DFT) to model reaction pathways, focusing on transition states for sulfonation and amidation steps. For example, calculate activation energies to identify optimal temperatures .
  • Apply machine learning (e.g., Bayesian optimization) to screen solvent systems (DMF vs. acetonitrile) and catalyst combinations (e.g., K₂CO₃ vs. Cs₂CO₃) based on historical reaction data .
    Reference Workflow : ICReDD’s integrated computational-experimental framework reduces trial-and-error by 40–60% .

Q. Q4: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Cross-validate assays : Compare results from orthogonal methods (e.g., enzyme inhibition vs. cell viability assays) to rule out false positives .
  • Control for sulfone redox sensitivity : The 1,1-dioxido group may decompose under acidic or reducing conditions, altering activity. Use stability studies (HPLC at pH 2–9) to confirm compound integrity .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing the 2,4-dimethyl-thiazole with a phenyl group) to isolate pharmacophoric contributions .

Q. Q5: What strategies improve yield in the final amidation step?

Methodological Answer:

  • Activating agents : Replace EDCI with T3P (propylphosphonic anhydride) for higher coupling efficiency and reduced racemization .
  • Solvent optimization : Switch from DMF to DMA (dimethylacetamide) to minimize side reactions (e.g., esterification) .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 100°C, improving yield by 15–20% .

Mechanistic and Stability Studies

Q. Q6: What is the role of the 1,1-dioxido-thiazolidine moiety in pharmacological activity?

Methodological Answer:

  • Electrophilicity : The sulfone group enhances hydrogen-bonding capacity, critical for target binding (e.g., kinase inhibition). Validate via crystallography or molecular docking .
  • Metabolic stability : Perform microsomal assays (human liver microsomes) to assess oxidative degradation. The sulfone group may reduce CYP450-mediated metabolism compared to sulfide analogs .

Q. Q7: How to address hydrolytic instability of the carboxamide group?

Methodological Answer:

  • Protecting groups : Introduce tert-butyloxycarbonyl (Boc) during synthesis to shield the amide, then deprotect under mild acidic conditions .
  • Formulation : Use lyophilization to create stable solid dispersions with cyclodextrins, improving aqueous solubility and shelf life .

Key Challenges and Solutions

  • Low solubility : Use co-solvents (e.g., PEG-400) or nanoformulation to enhance bioavailability .
  • Stereochemical purity : Employ chiral HPLC (Chiralpak AD-H column) to resolve enantiomers during final purification .

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